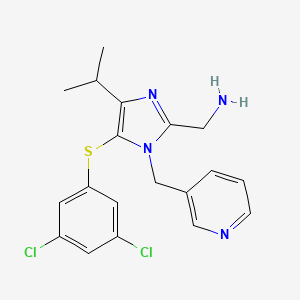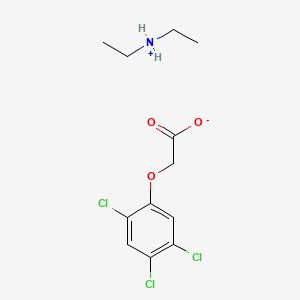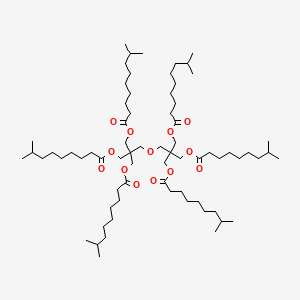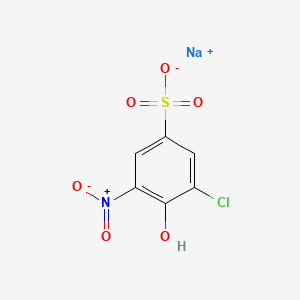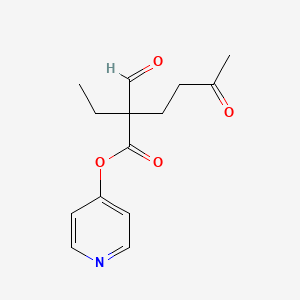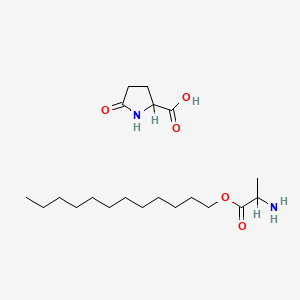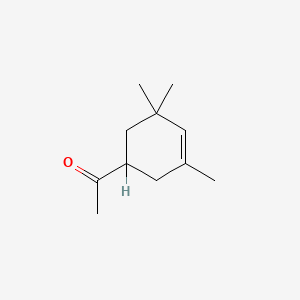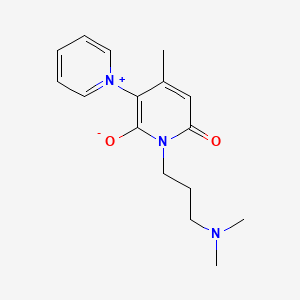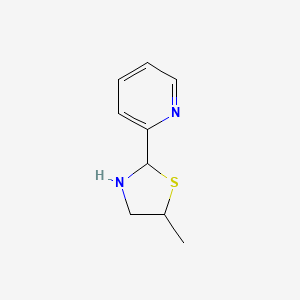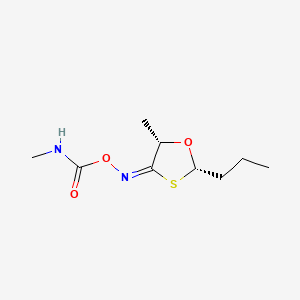
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate is a fluorinated acrylate monomer. This compound is characterized by its long perfluorinated tail, which imparts unique properties such as high hydrophobicity, chemical resistance, and low surface energy. These properties make it valuable in various industrial applications, particularly in coatings and surface treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate typically involves the esterification of the corresponding alcohol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, is becoming increasingly common in the industrial production of fluorinated acrylates.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can be polymerized through free radical polymerization to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorinated tail can participate in nucleophilic substitution reactions, although these reactions are often challenging due to the stability of the C-F bond.
Addition Reactions: The acrylate group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Strong nucleophiles like alkoxides or amines may be used, often requiring elevated temperatures and prolonged reaction times.
Addition Reactions: Nucleophiles such as thiols or amines can add to the acrylate group under mild conditions, often in the presence of a base.
Major Products
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Compounds with modified fluorinated tails, potentially altering their physical and chemical properties.
Addition Products: Derivatives with functional groups added to the acrylate moiety, enhancing their reactivity and application potential.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials with unique surface properties.
Biology: Employed in the development of biocompatible coatings for medical devices and implants, enhancing their performance and longevity.
Medicine: Investigated for its potential in drug delivery systems, particularly for hydrophobic drugs, due to its ability to form stable micelles and nanoparticles.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and corrosion-resistant materials.
Mechanism of Action
The unique properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate are primarily due to its long perfluorinated tail. This tail imparts high hydrophobicity and chemical resistance, making it effective in forming protective coatings and barriers. The acrylate group allows for polymerization and functionalization, enabling the compound to be incorporated into various polymer matrices and surface treatments. The molecular targets and pathways involved in its action are largely related to its ability to interact with and modify surfaces at the molecular level, enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate has a longer perfluorinated tail, which enhances its hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring extreme durability and low surface energy. Additionally, its acrylate group provides versatility in polymerization and functionalization, allowing for the creation of a wide range of advanced materials.
Properties
CAS No. |
94231-57-9 |
|---|---|
Molecular Formula |
C14H5F21O2 |
Molecular Weight |
604.15 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecyl prop-2-enoate |
InChI |
InChI=1S/C14H5F21O2/c1-2-4(36)37-3-5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)35/h2H,1,3H2 |
InChI Key |
FPBNSCOPAZCJAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



